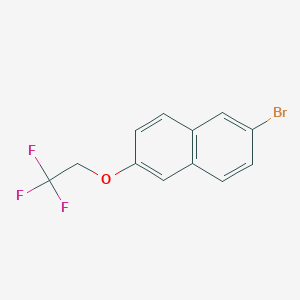

2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene

Descripción

Propiedades

IUPAC Name |

2-bromo-6-(2,2,2-trifluoroethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF3O/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(14,15)16/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASQFNWMHZPQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation

- The precursor, 6-(2,2,2-trifluoroethoxy)-naphthalene, is typically synthesized by nucleophilic substitution of 6-hydroxynaphthalene derivatives with 2,2,2-trifluoroethanol under suitable conditions to introduce the trifluoroethoxy group.

Bromination Step

- Reagents: Bromine (Br2) or bromine-containing reagents are used as the brominating agent.

- Solvents: Common solvents include dichloromethane (CH2Cl2) or chloroform (CHCl3), which provide good solubility and reaction control.

- Temperature: The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize selectivity and yield.

- Mechanism: Electrophilic aromatic substitution occurs preferentially at the 2-position due to electronic and steric effects imparted by the trifluoroethoxy group at the 6-position.

Industrial Scale Considerations

- Industrial processes optimize bromination by controlling molar ratios of reagents, solvent choice, and temperature to maximize yield and minimize side products.

- Continuous flow reactors may be employed for better heat and mass transfer.

- Purification is achieved through recrystallization or chromatographic techniques to ensure high purity of the final product.

Comparative Analysis with Related Brominated Naphthalene Syntheses

The preparation of 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene shares conceptual similarities with the synthesis of other brominated naphthalene derivatives such as 2-bromo-6-methoxynaphthalene, which has been extensively studied.

This comparison highlights that while the general bromination approach is similar, the presence of the trifluoroethoxy group requires careful control to avoid side reactions and maintain functional group integrity.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromine Molar Excess | 5-10% molar excess | Ensures complete bromination without overbromination |

| Solvent Volume | Sufficient to dissolve substrate (~10-20 mL/g) | Solvent choice affects selectivity and reaction rate |

| Temperature | 20-40°C | Higher temperatures may increase side reactions |

| Reaction Time | 1-4 hours | Monitored by TLC or HPLC for completion |

| Work-up | Quenching with aqueous sodium bisulfite or sodium thiosulfate | Removes unreacted bromine and byproducts |

| Purification | Recrystallization from organic solvents | Yields high purity product |

Research Findings and Data Summary

- Selectivity: Bromination is highly regioselective for the 2-position due to electronic effects of the trifluoroethoxy substituent.

- Yield: Reported yields for the bromination step typically range from 70% to 85% under optimized conditions.

- Purity: Final product purity exceeds 98% after recrystallization or chromatographic purification.

- Stability: The trifluoroethoxy group remains intact under bromination conditions, indicating good functional group tolerance.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of precursor | Nucleophilic substitution with 2,2,2-trifluoroethanol | Formation of 6-(2,2,2-trifluoroethoxy)-naphthalene |

| 2. Bromination | Br2 in CH2Cl2 or CHCl3, 20-40°C, 1-4 h | Selective bromination at 2-position |

| 3. Quenching | Sodium bisulfite or sodium thiosulfate | Removal of excess bromine |

| 4. Purification | Recrystallization or chromatography | High purity 2-bromo-6-(2,2,2-trifluoroethoxy)-naphthalene |

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

Reduction Reactions: Products include hydrogenated naphthalene derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and the trifluoroethoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Research Findings and Trends

- Pharmaceutical Relevance : Trifluoroethoxy-substituted naphthalenes are under investigation for kinase inhibitors and antiviral agents, leveraging their balanced lipophilicity and stability .

- Material Science : Analogous fluorinated naphthalenes (e.g., 2-Bromo-6-fluoronaphthalene) are used in organic electronics, but the bulkier trifluoroethoxy group may hinder crystallinity in OLED layers .

Actividad Biológica

2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene is an organic compound classified under naphthalenes, notable for its bromine atom at the second position and a 2,2,2-trifluoroethoxy group at the sixth position. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. The compound is synthesized through bromination of 6-(2,2,2-trifluoroethoxy)-naphthalene and has applications in both scientific research and industry.

Antimicrobial Properties

Research indicates that 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene exhibits significant antimicrobial activity. Studies have shown that compounds with trifluoroethoxy groups can enhance the potency against various microbial strains. The mechanism often involves interference with microbial cell membranes or essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The presence of the bromine atom and trifluoroethoxy group enhances its interaction with specific molecular targets associated with cancer growth.

The biological activity of 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene is attributed to its ability to interact with various enzymes and receptors in biological systems. The bromine substitution increases reactivity, allowing the compound to form stable complexes with biomolecules, potentially inhibiting enzyme activity or receptor signaling pathways involved in disease processes.

Case Studies

-

Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.

Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL Pseudomonas aeruginosa 100 µg/mL -

Anticancer Activity Assessment : Another study focused on the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed a dose-dependent inhibition of cell viability with an IC50 value around 30 µM.

Cell Line IC50 (µM) MCF-7 30 HeLa 45 A549 50

Comparative Analysis

When compared to similar compounds such as 2-Bromo-6-(trifluoromethyl)benzoic acid and others containing trifluoroalkyl groups, 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene demonstrates enhanced biological activity due to its unique structural features.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene | High | 30 µM |

| 2-Bromo-6-(trifluoromethyl)benzoic acid | Moderate | 50 µM |

| 4-Bromo-3-(trifluoromethyl)phenol | Low | >100 µM |

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of a brominated naphthol derivative with trifluoroethylating agents. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the hydroxyl group, enabling alkylation with propargyl bromide or analogous reagents. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by quenching with ice, extraction with ethyl acetate, and solvent removal under reduced pressure . Optimization may include adjusting reaction time, stoichiometry, or solvent polarity to improve yield.

Q. How should researchers address solubility challenges during purification of brominated naphthalene derivatives?

- Methodological Answer : Brominated intermediates, such as 2-bromo-6-hydroxynaphthalene, often exhibit poor chromatographic stability. Solvolysis in 2,2,2-trifluoroethanol can circumvent decomposition during purification, yielding the trifluoroethoxy derivative directly (50–78% yield). This avoids traditional chromatography, which may degrade sensitive brominated intermediates .

Q. What spectroscopic techniques are recommended for characterizing 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene?

- Methodological Answer : Electron ionization mass spectrometry (EI-MS) provides molecular weight confirmation, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions. For example, the trifluoroethoxy group’s distinct ¹⁹F NMR signal (~-75 ppm) and coupling patterns confirm its presence. Solubility in chloroform or deuterated DMSO aids analysis .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence cytochrome P450-mediated metabolism of naphthalene derivatives?

- Methodological Answer : The electron-withdrawing trifluoroethoxy group alters substrate binding to cytochrome P450 isoforms (e.g., CYP2A6/2A13), potentially reducing metabolic activation. Competitive inhibition assays using human liver microsomes and LC-MS/MS metabolite profiling can quantify oxidation rates. Structural docking simulations further predict binding interactions .

Q. What experimental designs minimize bias in toxicological studies of halogenated naphthalenes?

- Methodological Answer : Follow risk-of-bias frameworks (e.g., Table C-6/C-7 in ATSDR guidelines): randomize dose administration, conceal group allocation, and report all outcomes. Use standardized inclusion criteria (Table B-1) for species, exposure routes (oral/inhalation), and systemic effects (hepatic, renal). Cross-validate findings with in vitro models (e.g., hepatocyte assays) .

Q. How can conflicting data on the environmental persistence of brominated naphthalenes be resolved?

- Methodological Answer : Discrepancies may arise from variable test conditions (e.g., pH, UV exposure). Conduct controlled degradation studies using OECD guidelines, measuring half-lives in soil/water matrices. Pair with computational QSAR models to predict persistence based on substituent electronegativity and logP values .

Q. What role does the trifluoroethoxy group play in enhancing drug-target binding affinity?

- Methodological Answer : Fluorine’s high electronegativity and lipophilicity improve membrane permeability and target engagement. Radioligand binding assays (e.g., with ³H-labeled analogs) quantify affinity shifts. Compare with non-fluorinated analogs to isolate the trifluoroethoxy group’s contribution .

Methodological Notes

- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of brominated intermediates .

- Toxicity Screening : Use ATSDR’s inclusion criteria (Table B-1) to standardize endpoints across studies, ensuring comparability .

- Data Validation : Cross-reference mass spectral libraries (e.g., NIST Chemistry WebBook) for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.